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Compound of Interest

Compound Name: 2,4,6-Tribromophenyl acrylate

Cat. No.: B1293535 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 2,4,6-
Tribromophenyl acrylate (TBrPA), a halogenated aromatic acrylate. Due to the limited

availability of published experimental spectra for this specific compound, this document

presents a combination of predicted data and analysis based on the spectral characteristics of

structurally similar compounds. The information herein serves as a valuable resource for the

identification and characterization of 2,4,6-Tribromophenyl acrylate in a laboratory setting.

Chemical Structure and Properties
2,4,6-Tribromophenyl acrylate is a solid organic compound with the molecular formula

C₉H₅Br₃O₂ and a molecular weight of 384.85 g/mol .[1][2] Its structure consists of a

tribrominated phenyl group attached to an acrylate moiety through an ester linkage. The

presence of both an aromatic ring and a reactive acrylate group makes it a molecule of interest

in polymer chemistry and material science. Physical properties include a melting point in the

range of 76-80°C.[1][3]

Spectral Data Summary
The following tables summarize the expected and predicted spectral data for 2,4,6-
Tribromophenyl acrylate. These values are derived from computational predictions and

analysis of spectral data for analogous compounds.
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Table 1: Predicted ¹H NMR Spectral Data
Proton Assignment

Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

Vinyl Protons

(CH₂=CH)
6.0 - 6.6 Multiplet

Aromatic Protons (Ar-

H)
7.8 - 8.0 Singlet

Note: The chemical shifts of the vinyl protons are influenced by the electron-withdrawing nature

of the carbonyl group. The two aromatic protons are chemically equivalent and are expected to

appear as a singlet.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)

Carbonyl Carbon (C=O) 163 - 165

Vinylic Carbons (CH₂=CH) 128 - 135

Aromatic Carbons (C-Br) 118 - 125

Aromatic Carbon (C-O) 145 - 148

Aromatic Carbons (C-H) 133 - 135

Note: The exact chemical shifts can vary depending on the solvent and experimental

conditions.

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Functional Group
Characteristic Absorption

(cm⁻¹)
Intensity

C=O Stretch (Ester) 1730 - 1750 Strong

C=C Stretch (Alkene) 1630 - 1650 Medium

C-O Stretch (Ester) 1100 - 1250 Strong

=C-H Bending (Alkene) 900 - 1000 Medium

C-Br Stretch 500 - 600 Medium-Strong

Ar-H Bending 800 - 850 Strong

Note: The presence of the tribromophenyl group significantly influences the fingerprint region of

the IR spectrum.

Table 4: Predicted Mass Spectrometry Data
Ion Predicted m/z

[M]⁺ 381.7834

[M+H]⁺ 382.7913

[M+Na]⁺ 404.7732

Note: The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a

characteristic cluster of peaks for the molecular ion and its fragments.[4]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data discussed

above. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2,4,6-Tribromophenyl acrylate in a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program.

Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a

good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence. A wider spectral width (0-200 ppm) is required. Due to the lower natural

abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

Infrared (IR) Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal

of an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium

bromide (KBr) powder and press into a thin, transparent pellet.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background

spectrum should be collected prior to the sample measurement.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical

Ionization (APCI). The sample is typically dissolved in a suitable solvent (e.g., methanol,

acetonitrile) and infused directly or injected via a liquid chromatograph.

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on

the desired adducts. High-resolution mass spectrometry (HRMS) is recommended for

accurate mass determination and elemental composition analysis.

Visualizations
Chemical Structure and Analysis Workflow
The following diagrams illustrate the chemical structure of 2,4,6-Tribromophenyl acrylate and

a general workflow for its spectral analysis.
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Chemical Structure of 2,4,6-Tribromophenyl Acrylate

Click to download full resolution via product page

Figure 1: Chemical Structure of 2,4,6-Tribromophenyl Acrylate
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Figure 2: General Workflow for Spectral Analysis

Hypothetical Mass Spectrometry Fragmentation
The fragmentation pattern in mass spectrometry can provide valuable structural information. A

possible fragmentation pathway for 2,4,6-Tribromophenyl acrylate is outlined below.

[C₉H₅Br₃O₂]⁺
m/z ≈ 382

[C₆H₂Br₃O]⁺
m/z ≈ 329

- C₃H₃O

[C₃H₃O]⁺
m/z = 55

- C₆H₂Br₃O

Click to download full resolution via product page
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Figure 3: Hypothetical Fragmentation Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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